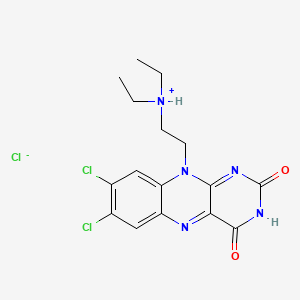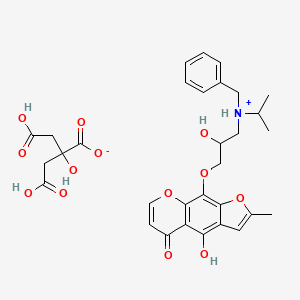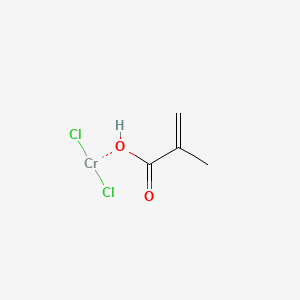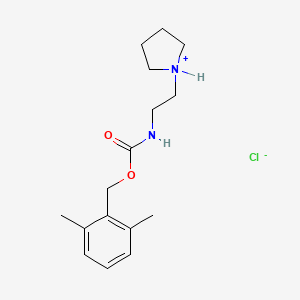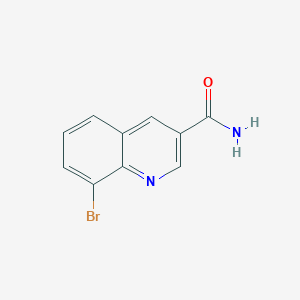
8-Bromoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of 8-bromoquinoline-3-carboxylic acid as a precursor, which is then converted to the carboxamide through an amidation reaction .
Industrial Production Methods: Industrial production of 8-Bromoquinoline-3-carboxamide may involve large-scale bromination and amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromoquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
Applications De Recherche Scientifique
8-Bromoquinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 8-Bromoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline-3-carboxamide derivatives have been shown to modulate immune responses by interacting with receptors on immune cells, leading to altered signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Quinoline-3-carboxamide: A closely related compound with similar structural features but lacking the bromine atom.
8-Bromoquinoline-3-carboxylic acid: The precursor to 8-Bromoquinoline-3-carboxamide, differing only by the presence of a carboxylic acid group instead of a carboxamide group.
Laquinimod: Another quinoline-3-carboxamide derivative with immunomodulatory properties.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications, from synthetic chemistry to therapeutic research.
Propriétés
Formule moléculaire |
C10H7BrN2O |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
8-bromoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-6-4-7(10(12)14)5-13-9(6)8/h1-5H,(H2,12,14) |
Clé InChI |
LJZUAMQGPLQPPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN=C2C(=C1)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


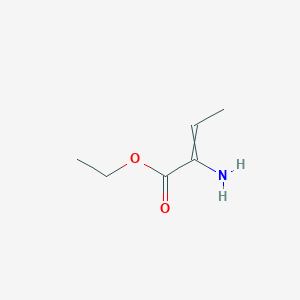
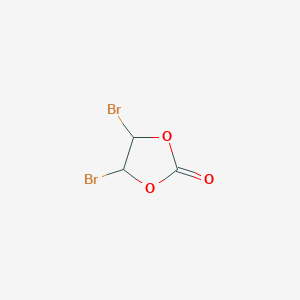

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
